molecular formula C6H5N3O B2928251 4-Azidophenol CAS No. 24541-43-3

4-Azidophenol

Cat. No.: B2928251
CAS No.: 24541-43-3
M. Wt: 135.126
InChI Key: ABSZNIJDTSIVHN-UHFFFAOYSA-N
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Description

4-Azidophenol is an organic compound with the molecular formula C6H5N3O. It consists of a phenol group (a benzene ring with a hydroxyl group) and an azide group attached to the fourth carbon of the benzene ring.

Mechanism of Action

Target of Action

4-Azidophenol is a versatile compound that has been used in various fields due to its applicability . It is commonly used in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . The primary targets of this compound are aromatic systems, where it acts as an inductively withdrawing group .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily aromatic systems. The azide functional group on an aromatic system has been investigated using Hammett-Taft parameters obtained from the effect of azide substitution on the gas-phase acidity of phenol . The azide acts as an inductively withdrawing group but has negligible resonance contribution on the phenol .

Biochemical Pathways

This compound is involved in the synthesis of 4H-azepin-4-ones . In this process, 4-azidophenols are photolysed in N2 matrices at 12–14 K and subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products in N2 matrices . The reactions are followed by IR spectroscopy . This process results in the formation of azepinones .

Pharmacokinetics

It’s known that azides readily decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes . This property imparts a high chemical reactivity to the azide functionality, enabling it to act as an electrophile, a nucleophile, and a radical acceptor .

Result of Action

The result of the action of this compound is the formation of a variety of compounds. For example, it is used in the synthesis of 4H-azepin-4-ones . In addition, it is used in the formation of a very useful, five-membered triazole ring: an azide-alkyne cycloaddition .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the azide functional group of this compound can be more or less resonance donating depending on the electronic effects of other groups in the system . Furthermore, the reactions involving this compound are performed in N2 matrices at low temperatures , indicating that temperature is a crucial factor in its action.

Biochemical Analysis

Biochemical Properties

4-Azidophenol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenol sulfotransferase (PST), an enzyme found in human tissues like the brain, liver, and small intestine . The nature of these interactions is complex and can involve both inductive and resonance effects .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that the effects of such compounds can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can depend on the biochemical context.

Transport and Distribution

This compound is transported and distributed within cells and tissues in ways that depend on its chemical properties and the specific cellular context. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies on the subcellular localization of this compound are limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidophenol can be synthesized from 4-aminophenol through a diazotization reaction followed by azidation. The process involves the following steps :

    Diazotization: 4-aminophenol is suspended in water, and concentrated hydrochloric acid is added dropwise. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite in water is added. This forms the diazonium salt.

    Azidation: Sodium azide is added to the diazonium salt solution, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.

Biological Activity

4-Azidophenol is an organic compound with significant biological activity, characterized by its unique phenolic structure and the presence of an azide group at the para position relative to the hydroxyl group. This compound has garnered attention for its potential applications in biochemical pathways, enzyme interactions, and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4OC_7H_6N_4O. Its structure consists of a benzene ring with a hydroxyl group (-OH) and an azide group (-N₃) attached, which imparts distinctive chemical properties that facilitate its biological interactions. The compound is known for its light sensitivity and ability to undergo photoinduced reactions, making it a valuable tool in chemical biology.

Biological Activity

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, notably phenol sulfotransferase. This enzyme is crucial for drug metabolism and detoxification processes in human tissues such as the liver and brain. The azide group enables this compound to participate in bioorthogonal reactions, which are essential for labeling biomolecules in cellular studies. Research indicates that this compound can influence enzyme kinetics and modify protein structures through covalent bonding mechanisms, thereby affecting biological functions significantly .

2. Cellular Signaling and Gene Expression

Studies have indicated that this compound may modulate cellular signaling pathways and gene expression. Its ability to affect these pathways suggests potential therapeutic applications in various diseases, including cancer. For instance, it has been found to alter cell proliferation rates and influence apoptosis in certain cell lines .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Enzyme Inhibition : A focused compound collection involving this compound derivatives was screened for inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
  • Photochemical Applications : Research has explored the use of this compound in photochemical reactions, where UV light exposure leads to the formation of reactive nitrene species. These species can facilitate crosslinking within proteins, altering their functional properties and potentially enhancing their utility in biomedical applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
3-AzidophenolAzide group at the meta positionDifferent electronic properties due to substitution pattern
4-Azido-2-nitrophenolNitro group at the ortho positionIncreased reactivity compared to this compound
2,6-Dichloro-4-azidophenolTwo chlorine substituentsEnhanced stability due to halogen effects
5-Azido-8-hydroxyquinolineHeterocyclic structure with an azide groupUnique reactivity due to heteroatom presence

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Preparation of Phenolic Compound : Starting from readily available phenolic precursors.
  • Azidation Reaction : Introduction of the azide group through nucleophilic substitution or other methods.

Industrial synthesis may optimize these laboratory methods to enhance yield and purity .

Properties

IUPAC Name

4-azidophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Azidophenol was prepared similarly to 3-azidophenol, using 4-aminophenol (5.0 g) instead of 3-aminophenol. This gave 5.27 g (85% yield) of a dark red oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.48 (s, 1H, Ar—OH), 6.94 (m, 4H, Ar—H). 13C NMR (MeOD-d4, 75 MHz, ppm): 156.4, 132.4, 121.1, 117.7. FT-IR (cm−1): 3372, 2113, 2072.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
5 g
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Reaction Step Two

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